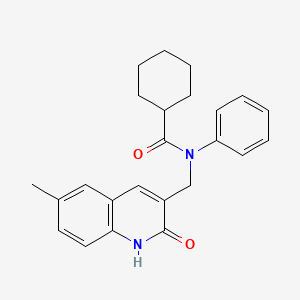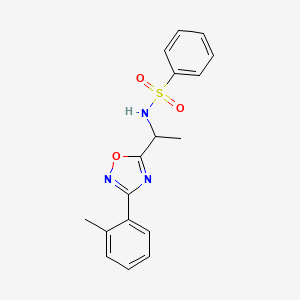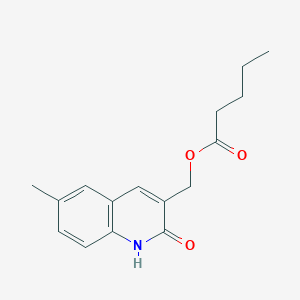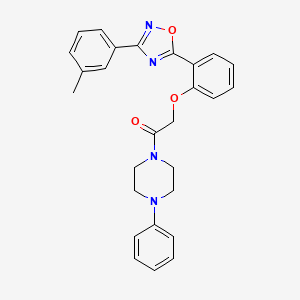
N-(2-methoxyphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, commonly known as MOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MOB is a potent inhibitor of tubulin polymerization, which makes it a promising candidate for cancer treatment.
Mecanismo De Acción
MOB exerts its antitumor activity by inhibiting tubulin polymerization, which disrupts the cytoskeleton and prevents cell division. MOB binds to the colchicine-binding site on tubulin, which is a critical site for microtubule assembly. By binding to this site, MOB prevents the formation of microtubules, which are essential for cell division and proliferation.
Biochemical and Physiological Effects:
MOB has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis. MOB has also been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MOB is a potent inhibitor of tubulin polymerization, which makes it an attractive candidate for cancer treatment. However, MOB's solubility in water is limited, which can make it challenging to use in in vivo experiments. Additionally, MOB's toxicity profile is not well understood, which can limit its use in clinical settings.
Direcciones Futuras
There are several potential future directions for MOB research. One area of interest is the development of MOB analogs that have improved solubility and reduced toxicity. Another potential direction is the use of MOB as a tool for studying the cytoskeleton and its role in cell division and proliferation. Additionally, MOB's anti-inflammatory effects make it a promising candidate for the treatment of inflammatory diseases. Further research is needed to explore these potential applications of MOB.
In conclusion, MOB is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ability to inhibit tubulin polymerization makes it an attractive candidate for cancer treatment, and its anti-inflammatory effects make it a promising candidate for the treatment of inflammatory diseases. However, further research is needed to explore its potential applications fully.
Métodos De Síntesis
MOB can be synthesized using a simple one-pot reaction involving the condensation of 2-methoxybenzoyl hydrazide and 2-methoxyphenylacetic acid with butanoyl chloride in the presence of triethylamine. The reaction yields a white solid, which can be purified using column chromatography.
Aplicaciones Científicas De Investigación
MOB has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. MOB's ability to inhibit tubulin polymerization makes it an attractive candidate for cancer treatment, as tubulin is a critical component of the cytoskeleton and plays a crucial role in cell division.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-25-16-10-5-3-8-14(16)20-22-19(27-23-20)13-7-12-18(24)21-15-9-4-6-11-17(15)26-2/h3-6,8-11H,7,12-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBZNFLJGCATHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




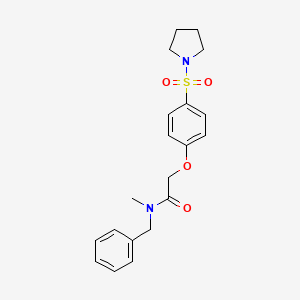
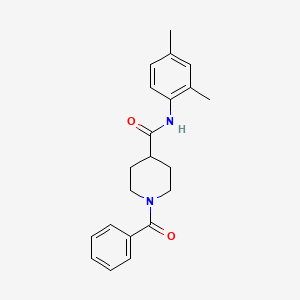
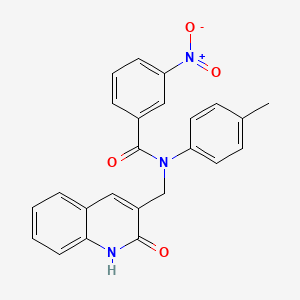
![N-(4-(N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B7715732.png)
